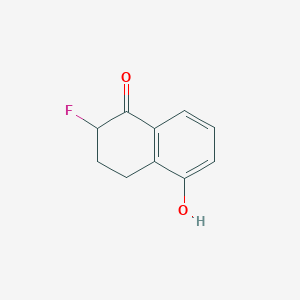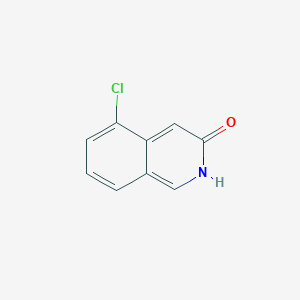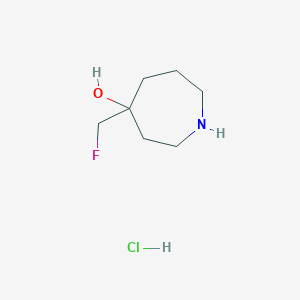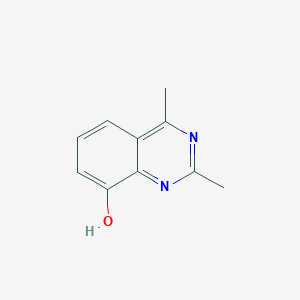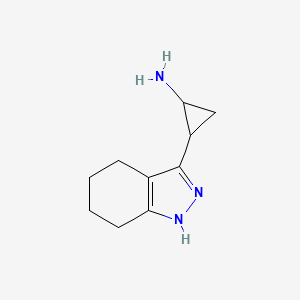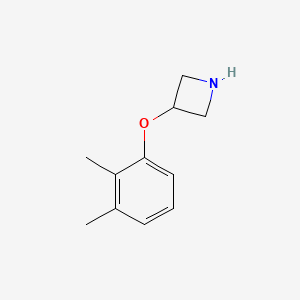![molecular formula C9H8N2S B11911888 6,7-Dihydro-5H-thiazolo[5,4-f]indole](/img/structure/B11911888.png)
6,7-Dihydro-5H-thiazolo[5,4-f]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,7-Dihydro-5H-thiazolo[5,4-f]indole is a heterocyclic compound that features a fused thiazole and indole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-thiazolo[5,4-f]indole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminothiophenol with an appropriate indole derivative under acidic conditions. The reaction is often carried out in solvents like ethanol or methanol, with the addition of catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-thiazolo[5,4-f]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Bromine in acetic acid for bromination, or nitrating mixtures for nitration.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
6,7-Dihydro-5H-thiazolo[5,4-f]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 6,7-Dihydro-5H-thiazolo[5,4-f]indole involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain kinases or proteases, thereby modulating signaling pathways involved in cell proliferation or apoptosis. The exact pathways and targets can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: Another fused thiazole compound with different biological activities.
Thiazolo[5,4-d]pyrimidine: Known for its antimicrobial and anticancer properties.
Thiazolo[3,2-a]pyrimidine: Exhibits a broad spectrum of pharmacological activities.
Uniqueness
6,7-Dihydro-5H-thiazolo[5,4-f]indole is unique due to its specific ring fusion and electronic properties, which confer distinct reactivity and biological activity compared to other thiazole derivatives. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development and material science .
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-f][1,3]benzothiazole |
InChI |
InChI=1S/C9H8N2S/c1-2-10-7-4-8-9(3-6(1)7)12-5-11-8/h3-5,10H,1-2H2 |
InChI Key |
VQMABUWGXKRDET-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=CC3=C(C=C21)SC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


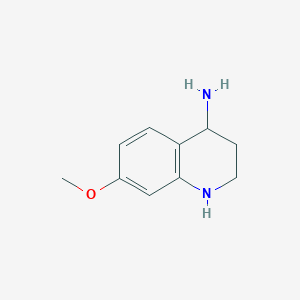
![6-Methoxy-1H-imidazo[4,5-b]pyridine-2(3H)-thione](/img/structure/B11911814.png)
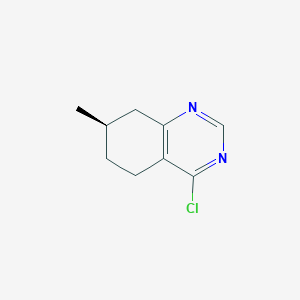
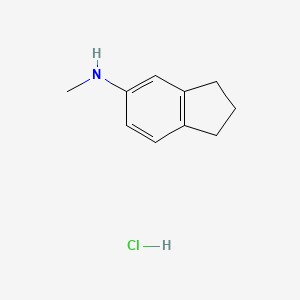
![1-(Fluoromethyl)-1H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B11911833.png)
